molecular formula C10H12OS B188732 2,3,4,5-Tetrahydro-1-benzothiepin-5-ol CAS No. 20500-27-0

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol

Cat. No. B188732
CAS RN: 20500-27-0
M. Wt: 180.27 g/mol
InChI Key: KAFZCUFUJCWFTO-UHFFFAOYSA-N
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Description

“2,3,4,5-Tetrahydro-1-benzothiepin-5-ol” is a chemical compound with the linear formula C10H12OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of multicyclic molecules containing the 2,3,4,5-tetrahydro-1-benzothiepin system has been described in various studies . A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes has been proposed .


Molecular Structure Analysis

The molecular structure of “2,3,4,5-Tetrahydro-1-benzothiepin-5-ol” is represented by the linear formula C10H12OS . The molecular weight of the compound is 180.271 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,5-Tetrahydro-1-benzothiepin-5-ol” are not well-documented. The compound has a molecular weight of 180.271 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2,3,4,5-Tetrahydro-1-benzothiepin-5-ol”, organized into distinct sections for each application:

Anti-Implantation Activity

This compound has been synthesized as novel antiimplantation agents and evaluated for their activity in mature female Sprague-Dawley rats. This suggests potential applications in reproductive health and contraceptive research .

Antitumor Activity

A series of derivatives were designed and synthesized with alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs. This indicates its use in cancer research and drug development .

Central Nervous System Activity

Pharmacological studies have shown that some compounds in the 1-benzothiepin series exhibit activity on the central nervous system in mice, pointing towards potential neurological applications .

Opioid Analgesic Research

Although found to be inactive as an opioid analgesic and relatively toxic to mice, this compound’s initial research in this field could lead to further modifications and studies related to pain management .

Chemical Properties and Uses

The compound’s chemical properties, such as its linear formula (C10H12OS), are essential for its application in various chemical syntheses and pharmaceutical formulations .

Safety Data Sheet Information

The compound’s safety data sheet provides detailed information on handling, storage, exposure controls, and personal protection, which is crucial for its safe use in laboratory settings .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzothiepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFZCUFUJCWFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2SC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323404
Record name 2,3,4,5-tetrahydro-1-benzothiepin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol

CAS RN

20500-27-0
Record name NSC403935
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5-tetrahydro-1-benzothiepin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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